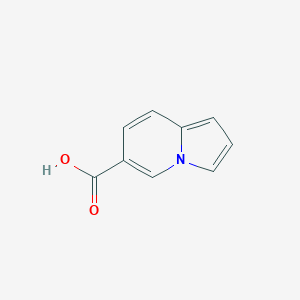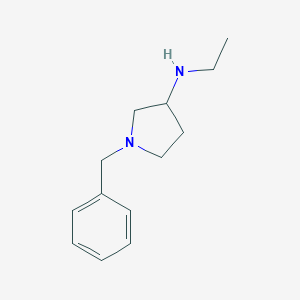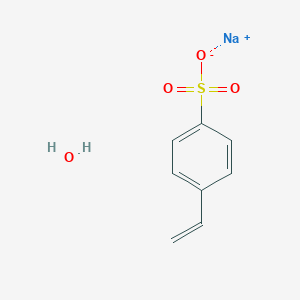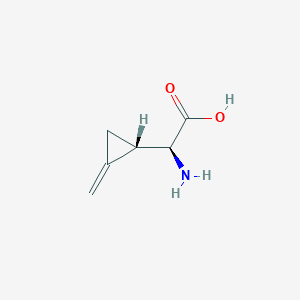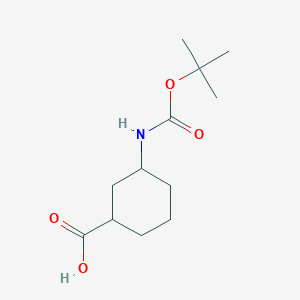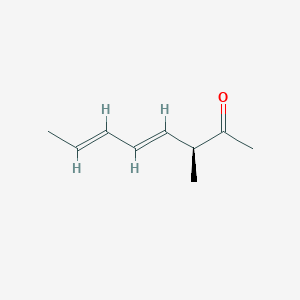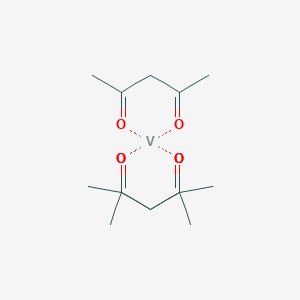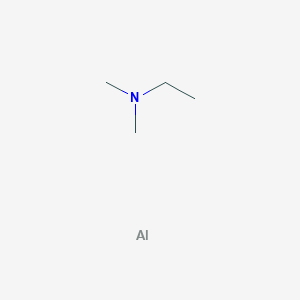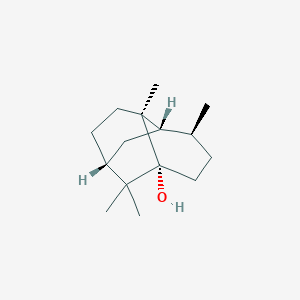
Patchouli alcohol
Vue d'ensemble
Description
L’alcool de patchouli, également connu sous le nom de patchoulol, est un alcool sesquiterpénique présent dans l’huile essentielle de la plante de patchouli (Pogostemon cablin). Il est un composant important de l’huile de patchouli, contribuant à son arôme caractéristique terreux et boisé. L’alcool de patchouli est largement utilisé en parfumerie, en cosmétique et en médecine traditionnelle en raison de son parfum unique et de ses propriétés thérapeutiques .
Mécanisme D'action
L’alcool de patchouli exerce ses effets par le biais de diverses cibles et voies moléculaires :
Analyse Biochimique
Biochemical Properties
Patchouli alcohol interacts with various enzymes and proteins. For instance, it interacts with lipoxygenase (LOX2), β-glucosidase, and patchouli synthase (PTS) . These interactions play a crucial role in the sesquiterpene synthesis pathway .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It reduces the levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, IL-6, and IL-17 in serum . It also decreases the mRNA expression of these cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It upregulates the expression of tight junction proteins such as ZO-1, ZO-2, claudin-1, and occludin . It also upregulates the mRNA of mucin-1 and mucin-2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The study evaluated physiological and biochemical indicators, phytohormone metabolites, and conducted transcriptome and proteome analyses on both chemotypes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It ameliorates both histological damage and clinical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors in the sesquiterpene synthesis pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’alcool de patchouli peut être synthétisé par différentes méthodes. Une approche consiste en la cyclisation du pyrophosphate de farnésyle, un précurseur courant dans la biosynthèse des sesquiterpènes. La réaction est catalysée par la patchoulol synthase, une enzyme qui facilite la formation de la structure tricyclique de l’alcool de patchouli .
Méthodes de production industrielle : La production industrielle de l’alcool de patchouli implique généralement l’extraction de l’huile de patchouli des feuilles de Pogostemon cablin par distillation à la vapeur. L’huile est ensuite soumise à une distillation fractionnée pour isoler l’alcool de patchouli. Les progrès de l’ingénierie métabolique ont également permis la production d’alcool de patchouli dans des systèmes microbiens tels que Saccharomyces cerevisiae, où le gène de la patchoulol synthase est exprimé pour produire le composé .
Analyse Des Réactions Chimiques
Types de réactions : L’alcool de patchouli subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : L’alcool de patchouli peut être oxydé pour former la patchouli cétone en utilisant des agents oxydants tels que l’acide chromique ou le permanganate de potassium.
Réduction : La réduction de l’alcool de patchouli peut produire du patchoulène, un dérivé hydrocarboné.
Principaux produits formés :
Oxydation : Patchouli cétone
Réduction : Patchoulène
Substitution : Divers esters et éthers
4. Applications de la recherche scientifique
L’alcool de patchouli a une large gamme d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
Patchouli alcohol has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
L’alcool de patchouli est unique parmi les alcools sesquiterpéniques en raison de sa structure tricyclique et de son parfum distincts. Les composés similaires comprennent :
α-Patchoulène : Un autre sesquiterpène présent dans l’huile de patchouli avec un arôme similaire mais une structure chimique différente.
β-Patchoulène : Similaire à l’α-patchoulène mais avec des variations dans l’arrangement moléculaire.
Seychellène : Un sesquiterpène dont la structure est étroitement liée à celle de l’alcool de patchouli.
Norpatchoulenol : Un dérivé de l’alcool de patchouli avec de légères modifications structurelles.
L’alcool de patchouli se distingue par ses nombreuses applications en parfumerie, en médecine et en recherche scientifique, ce qui en fait un composé précieux dans divers domaines.
Propriétés
IUPAC Name |
(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHMUJBZYLPWFD-CUZKYEQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052266 | |
| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5986-55-0 | |
| Record name | Patchouli alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5986-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patchouli alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATCHOULI ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHH8CPR1M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

